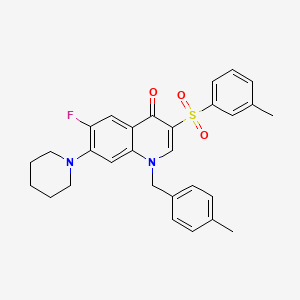

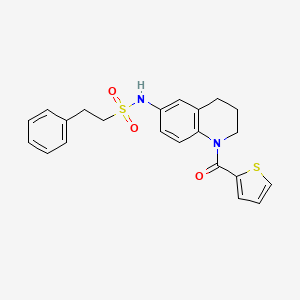

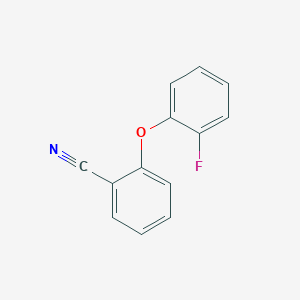

![molecular formula C16H10N4OS B2583393 5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol CAS No. 726154-95-6](/img/structure/B2583393.png)

5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol” is a complex organic molecule that contains several heterocyclic rings, including a pyridine ring, a quinoline ring, and an oxadiazole ring . The presence of these rings suggests that this compound might have interesting chemical and biological properties.

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step reactions involving the formation of heterocyclic rings . Catalyst-free synthesis techniques have been reported for the synthesis of substituted pyridin-2-yl and quinolin-2-yl compounds .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a quinoline ring, and an oxadiazole ring. These rings are likely to influence the compound’s chemical reactivity and potential biological activity .Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

Antibacterial Activity in Transition Metal-based Heterochelates

A study demonstrated that ligands derived from 5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol, when reacted with transition metal salts, resulted in heterochelates exhibiting significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria (Oza, Jani, & Patel, 2011).

Evaluation in Antimicrobial Activities

Another research synthesized derivatives of this compound, which were then assessed for their antimicrobial activities. The study found that several newly synthesized compounds displayed good or moderate antimicrobial effectiveness (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Anti-Cancer Properties

Anti-Ovarian Cancer Activity

Compounds synthesized from this compound were investigated for their anti-ovarian cancer activity. The study explored the influence of these compounds on ROS gene expression in ovarian cancer cells, revealing potential therapeutic applications (Yang et al., 2021).

Anticancer Evaluation in Various Derivatives

Research on a series of derivatives from this compound, including oxadiazoles, thiadiazoles, triazoles, and Mannich bases, showed significant cytotoxicity against human cancer cell lines, indicating potential as anticancer agents (Abdo & Kamel, 2015).

Coordination Polymers

- Self-Assembly in Coordination Polymers: A study explored the self-assembly of coordination polymers using unsymmetrical ligands derived from this compound. The research highlighted the role of counter-anions in structural assemblies, contributing to the development of porous coordination polymers (Wu et al., 2017).

Antimicrobial and Other Biological Activities

Evaluation of Antimicrobial Activity

A variety of quinoline derivatives containing azole nuclei, synthesized from this compound, were evaluated for their antimicrobial activities. Some compounds displayed good to moderate activity against a range of microorganisms, emphasizing their potential in antimicrobial applications (Özyanik, Demirci, Bektaş, & Demirbas, 2012).

Synthesis and Bioactivity in Pyridine Derivatives

Research on the synthesis and bioactivity of pyridine-containing 1,3,4-oxadiazole derivatives, which include the compound of interest, revealed their potential in fungicide activity and growth inhibition against certain plants (Zhi, 2004).

Antibacterial Agent and SA-FABI Inhibitor

A study on the synthesis of quinolinyl-oxadiazole, including derivatives of the compound , demonstrated significant antibacterial potential against S. aureus and was found effective as an SA-FABI inhibitor (Sunil, D’almeida, Kini, & Rama, 2015).

Zukünftige Richtungen

Wirkmechanismus

Target of action

The compound “5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol” is a complex molecule that contains a pyridinyl and a quinolinyl group . Compounds containing these groups have been found to interact with various biological targets. For example, some quinolinyl-pyrazoles have been found to inhibit cyclin-dependent kinases (CDKs), which are important in cell cycle regulation .

Mode of action

Quinolinyl-pyrazoles, in general, are known to interact with their targets by binding to the active site, thereby inhibiting the target’s function .

Biochemical pathways

Without specific information on the compound, it’s difficult to say which biochemical pathways “this compound” might affect. Compounds that inhibit cdks can affect cell cycle regulation and potentially have anti-cancer effects .

Result of action

If it does inhibit cdks like some other quinolinyl-pyrazoles, it could potentially slow cell division and have anti-cancer effects .

Biochemische Analyse

Biochemical Properties

5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. The inhibition of these kinases can lead to alterations in cell signaling pathways, affecting various cellular processes . Additionally, this compound has been found to interact with DNA, potentially influencing gene expression and cellular metabolism .

Cellular Effects

The effects of this compound on cells are diverse and depend on the type of cell and the specific cellular processes involved. This compound has been observed to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, in cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, by disrupting the normal function of certain proteins involved in cell survival . Additionally, this compound can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. This compound binds to specific sites on enzymes and proteins, leading to their inhibition or activation . For instance, this compound has been shown to inhibit the activity of certain protein kinases by binding to their active sites, preventing them from phosphorylating their target proteins . This inhibition can result in changes in gene expression and cellular function, ultimately affecting cell behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound has been found to be relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or extreme pH . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of protein kinases and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can effectively inhibit target enzymes and proteins without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including damage to liver and kidney tissues . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing adverse reactions .

Eigenschaften

IUPAC Name |

5-(2-pyridin-2-ylquinolin-4-yl)-3H-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4OS/c22-16-20-19-15(21-16)11-9-14(13-7-3-4-8-17-13)18-12-6-2-1-5-10(11)12/h1-9H,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHOLIHFSWZBRLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C4=NNC(=S)O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

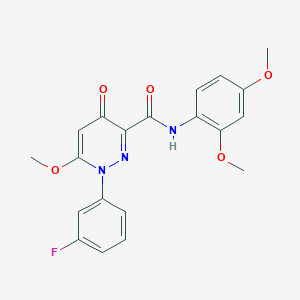

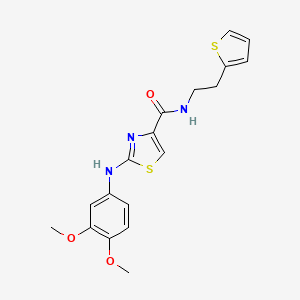

![2-[(4-Bromophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2583315.png)

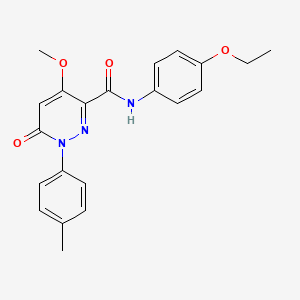

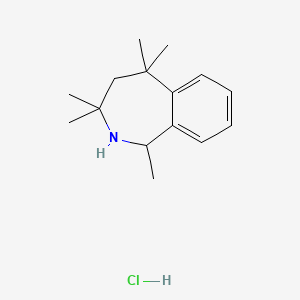

![8,13-Dioxo-13b-aza-13bH-dibenzo[b,g]fluorene-7-carboxylic acid ethyl ester](/img/structure/B2583319.png)

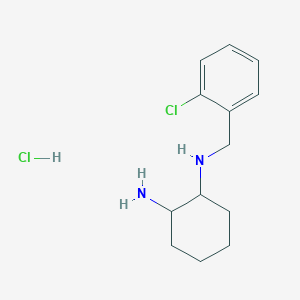

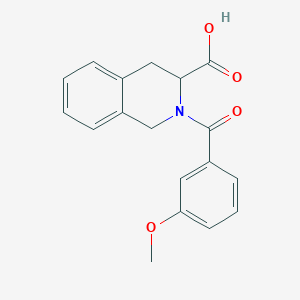

![(3,4-dichlorophenyl)-[4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidin-1-yl]methanone](/img/structure/B2583322.png)

![2-Methyl-2-(2-methylphenyl)-N-[2-(prop-2-enoylamino)ethyl]propanamide](/img/structure/B2583329.png)